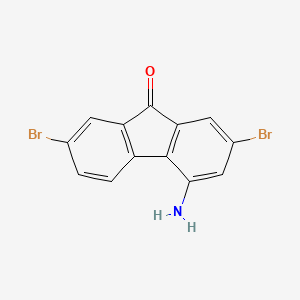

4-Amino-2,7-dibromo-9h-fluoren-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2,7-dibromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7Br2NO It is a derivative of fluorenone, characterized by the presence of amino and dibromo substituents on the fluorenone core

Preparation Methods

One common method includes the following steps :

Bromination of Fluorenone: Fluorenone is reacted with bromine in the presence of a solvent such as acetic acid or water. The reaction is carried out at elevated temperatures (95-100°C) to introduce bromine atoms at the 2 and 7 positions of the fluorenone ring.

Amination: The dibromo-fluorenone is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield 4-Amino-2,7-dibromo-9H-fluoren-9-one.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-2,7-dibromo-9H-fluoren-9-one undergoes various chemical reactions, including:

Substitution Reactions: The amino and dibromo groups can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.

Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.

Common reagents used in these reactions include bromine, ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Amino-2,7-dibromo-9H-fluoren-9-one serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable for creating more complex molecules.

Case Study: Synthesis of Fluorescent Dyes

A notable application is in the synthesis of fluorescent dyes. Researchers synthesized derivatives of this compound to develop new fluorescent probes for biological imaging. The resulting compounds exhibited desirable photophysical properties, making them suitable for use in live-cell imaging applications.

Biological Applications

Fluorescent Probes for Biological Imaging

The compound is utilized in the development of fluorescent probes that enable visualization of cellular processes. Its ability to emit fluorescence upon excitation allows researchers to track biological activities in real-time.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For instance, a series of Schiff base derivatives were tested against various bacterial strains, showing significant activity comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | Escherichia coli | 50 |

| Compound B | Staphylococcus aureus | 75 |

| Compound C | Pseudomonas aeruginosa | 100 |

Materials Science

Building Blocks for Advanced Materials

this compound is also employed as a building block in the synthesis of advanced materials such as polymers and nanocomposites. Its bromine substituents enhance reactivity and allow for cross-linking with other monomers.

Case Study: Polymer Synthesis

In one study, researchers utilized this compound to synthesize polyelectrolytes. The resulting materials demonstrated improved electrical conductivity and thermal stability compared to traditional polymers.

Optoelectronic Applications

Nonlinear Optical Materials

The compound has been investigated for its nonlinear optical properties. Studies have shown that derivatives exhibit significant hyperpolarizability, making them suitable candidates for applications in photonic devices and sensors.

Table 2: Nonlinear Optical Properties

| Compound Name | First Hyperpolarizability (β) | Intrinsic Hyperpolarizability (β int) |

|---|---|---|

| Compound X | 12.5 × 10⁻³ esu | 8.3 × 10⁻³ esu |

| Compound Y | 15.0 × 10⁻³ esu | 10.1 × 10⁻³ esu |

Mechanism of Action

The mechanism of action of 4-Amino-2,7-dibromo-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

4-Amino-2,7-dibromo-9H-fluoren-9-one can be compared with other fluorenone derivatives such as:

2,7-Dibromo-9H-fluoren-9-one: Lacks the amino group, making it less versatile in certain chemical reactions.

2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: Contains additional fluorine atoms, which can alter its reactivity and applications.

2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used in the production of organic semiconducting polymers, similar to this compound.

The uniqueness of this compound lies in its combination of amino and dibromo substituents, which confer distinct chemical properties and broaden its range of applications.

Biological Activity

4-Amino-2,7-dibromo-9H-fluoren-9-one is an organic compound that has garnered attention for its diverse biological activities. This article delves into its structure, synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈Br₂N O, with a molecular weight of approximately 337.99 g/mol. The compound features a fluorenone backbone with an amino group and two bromine substituents, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including bromination and amination of fluorenone derivatives. Common reagents used in the synthesis include:

- Bromine or N-bromosuccinimide (NBS) for bromination.

- Ammonia or amine derivatives for introducing the amino group.

The reaction conditions can be optimized for yield and purity by adjusting factors such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts cellular processes in bacteria, making it a candidate for development as an antimicrobial agent. Specific studies have shown:

- Inhibition of bacterial growth : The compound demonstrated effectiveness against various bacterial strains, suggesting its potential use in treating infections.

Cytotoxic Effects on Cancer Cells

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Notably:

- Cytotoxicity against cancer cells : Studies revealed that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

Enzyme Inhibition

One of the critical mechanisms of action involves the inhibition of specific enzymes:

- Cytochrome P450 inhibition : This compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs.

Comparative Analysis with Similar Compounds

Understanding the biological activity of this compound can be enhanced by comparing it with structurally similar compounds. Below is a table summarizing these comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-7-bromo-9H-fluoren-9-one | Contains one amino group and one bromine | Different biological activity profiles |

| 2,7-Dibromo-9H-fluoren-9-one | Lacks an amino group but retains bromine | Primarily used in material science |

| 4-Bromo-9H-fluoren-9-one | Contains a bromo group at position 4 | Used mainly for synthetic purposes |

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorenone derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, supporting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In a study conducted on human cancer cell lines (e.g., HeLa and MCF-7), this compound showed promising cytotoxic effects with IC50 values indicating effective dose ranges for therapeutic applications.

- Enzyme Interaction Study : Research focusing on drug metabolism highlighted that this compound's ability to inhibit cytochrome P450 enzymes could lead to altered drug interactions and necessitate further investigation into its safety profile when used alongside other medications.

Properties

CAS No. |

1785-11-1 |

|---|---|

Molecular Formula |

C13H7Br2NO |

Molecular Weight |

353.01 g/mol |

IUPAC Name |

4-amino-2,7-dibromofluoren-9-one |

InChI |

InChI=1S/C13H7Br2NO/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5H,16H2 |

InChI Key |

WBYXBJNINLXJFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C2C(=CC(=C3)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.